molecular formula C20H21N3O5S B2619057 3-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886923-74-6

3-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2619057
CAS No.: 886923-74-6
M. Wt: 415.46
InChI Key: HPYGBOLQFYXMDE-UHFFFAOYSA-N
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Description

3-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core linked to an oxadiazole ring, which is further substituted with a methanesulfonylphenyl group and a butoxy group

Preparation Methods

The synthesis of 3-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The methanesulfonylphenyl group can be introduced via a sulfonylation reaction, and the butoxy group can be added through an etherification reaction. Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Scientific Research Applications

3-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe or marker in biological studies to understand cellular processes and interactions.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The methanesulfonylphenyl group may play a role in enhancing the compound’s binding affinity and specificity, while the oxadiazole ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

3-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    3-butoxy-N-(3,5-dimethylphenyl)benzamide: This compound has a similar benzamide core but differs in the substitution pattern on the phenyl ring.

    3-butoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-3-4-12-27-15-9-7-8-14(13-15)18(24)21-20-23-22-19(28-20)16-10-5-6-11-17(16)29(2,25)26/h5-11,13H,3-4,12H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYGBOLQFYXMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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